BenchChemオンラインストアへようこそ!

C3 Ceramide

Platelet Biology Thrombosis Research Sphingolipid Signaling

C3 Ceramide (CAS 362678-52-2) is a nonphysiologic, cell-permeable short-chain ceramide analog with a unique C3 (propanoyl) N-acyl chain, filling a critical gap between C2- and C6-ceramide in structure-activity relationship (SAR) studies. Unlike C2-ceramide (apoptosis inducer), C3 Ceramide is distinguished by its capacity to induce differentiation in HL-60 leukemia cells, making it a targeted tool for non-cytotoxic, differentiation-based anticancer research. Its defined chain length ensures distinct PP2A activation profiles, avoiding confounding inhibitory effects seen with dihydro-ceramide derivatives. Ideal for lipid nanoparticle formulation studies requiring systematic acyl chain length evaluation.

Molecular Formula C21H41NO3
Molecular Weight 355.6 g/mol
Cat. No. B565970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3 Ceramide
SynonymsN-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide;  N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]propanamide; 
Molecular FormulaC21H41NO3
Molecular Weight355.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1
InChIKeyGRWDUUZCKNDXDD-YIVRLKKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3 Ceramide (N-Propanoylsphingosine) Procurement Guide: Defining the Short-Chain Ceramide Analog for Targeted Biological Investigation


C3 Ceramide (CAS 362678-52-2), also designated N-propanoylsphingosine, is a synthetic, cell-permeable short-chain ceramide analog featuring a C3 (propanoyl) N-acyl chain attached to a sphingosine backbone [1]. As a nonphysiologic ceramide analog, it serves as an exogenous tool compound to probe ceramide-mediated signaling pathways including apoptosis, differentiation, and cell cycle regulation without the confounding effects of endogenous ceramide metabolism [1]. The compound exhibits antitumor activity through induction of differentiation in HL-60 human leukemia cells, positioning it as a potential differentiation-inducing tool for cancer research applications including acute myeloid leukemia studies .

Why C3 Ceramide Cannot Be Substituted with C2, C6, or C8 Ceramide Analogs in Experimental Protocols


Short-chain ceramide analogs are not functionally interchangeable; the length of the N-acyl chain fundamentally alters biological activity, signaling outcomes, and cellular metabolism. Studies demonstrate that C2-ceramide (N-acetylsphingosine), C6-ceramide (N-hexanoylsphingosine), and C8-ceramide (N-octanoylsphingosine) produce divergent and sometimes opposing effects on platelet activation, calcium mobilization, intracellular accumulation, and cytotoxic potency [1][2]. Furthermore, N-acyl chain length determines whether a ceramide analog activates or inhibits specific protein phosphatases, with C6-ceramide activating PP2A approximately 3-fold while its dihydro counterpart inhibits the same enzyme (IC50 = 8.5 μM) [3]. These structural dependencies mean that substitution without validation risks generating artifactual results and inappropriate mechanistic conclusions [4]. C3 ceramide, bearing a propanoyl (C3) N-acyl chain, occupies a distinct position in this structure-activity landscape, exhibiting a nonphysiologic profile and differentiation-inducing capacity that distinguishes it from both shorter (C2) and longer (C6, C8) analogs [1].

C3 Ceramide: Quantitative Differential Evidence Against Closest Structural Analogs


N-Acyl Chain Length Determines Functional Directionality: Opposing Effects on Platelet Aggregation Between C2 and C6/C8 Ceramides

In washed rabbit platelets stimulated with thrombin or U46619, C2-ceramide (N-acetylsphingosine) dose-dependently inhibited aggregation and arachidonic acid liberation, whereas C6-ceramide and C8-ceramide enhanced these responses, demonstrating a functional reversal determined solely by N-acyl chain length [1]. This divergent effect extends to calcium signaling, where C6-ceramide, but not C2-ceramide, enhanced and sustained the increase in cytoplasmic free Ca2+ concentration induced by U46619 [1]. These data establish that C3 ceramide (N-propanoylsphingosine), bearing a distinct C3 acyl chain, will exhibit unique, chain-length-dependent biological effects that cannot be extrapolated from C2 or C6 ceramide data without direct empirical validation.

Platelet Biology Thrombosis Research Sphingolipid Signaling

Strict Structural Requirements for PP2A Activation: Sphingoid Base Modifications Abolish Activity and Convert Activators to Inhibitors

Activation of heterotrimeric protein phosphatase 2A (PP2A) by ceramide analogs is exquisitely sensitive to structural modifications. C2-ceramide (5-20 μM) activated heterotrimeric PP2A up to 3.5-fold, whereas dihydro-C2-ceramide, lacking only the 4,5-trans double bond in the sphingoid base, inhibited AB'C activity by >90% at 10 μM [1]. Similarly, d-erythro-C6 ceramide activated the catalytic subunit of PP2A (PP2Ac) approximately 3-fold in a stereospecific manner, while saturation of the 4-5 double bond (d-erythro-dihydro C6 ceramide) inhibited PP2Ac with an IC50 of 8.5 μM [2]. Additional modifications including phyto C6 ceramide, dehydro C6 ceramide, cis-C6 ceramide, urea derivatives, N-methyl derivatives, O-methyl derivatives, and 3-keto C6 ceramide all failed to activate PP2Ac [2]. These findings demonstrate that C3 ceramide's specific combination of a C3 N-acyl chain and an intact sphingoid base with the 4,5-trans double bond is essential for predictable PP2A modulation.

Phosphatase Signaling Cancer Biology Ceramide-Activated Protein Phosphatases (CAPP)

N-Acyl Chain Length Governs Cytotoxic Potency and Intracellular Metabolism in Human Neuroepithelioma Cells

In CHP-100 human neuroepithelioma cells, N-acetylsphingosine (C2-ceramide) and N-hexanoylsphingosine (C6-ceramide) exhibit differential cytotoxic effects that correlate with distinct intracellular accumulation profiles and metabolic fates [1]. The study directly compared the two analogs, revealing that the longer C6 N-acyl chain confers altered cellular uptake, retention, and conversion to downstream metabolites relative to the C2 analog [1]. As a class-level inference, C3 ceramide (N-propanoylsphingosine), with its intermediate C3 acyl chain length, is predicted to possess a unique intracellular accumulation and metabolic profile distinct from both C2 and C6 ceramides, influencing its effective concentration and duration of action in cellular assays.

Neuroblastoma Research Apoptosis Ceramide Metabolism

C3 Ceramide Induces Differentiation of HL-60 Leukemia Cells, Distinct from Apoptosis-Dominant Profiles of Other Short-Chain Analogs

C3 ceramide exhibits antitumor activity through induction of differentiation in human HL-60 leukemia cells, a mechanism qualitatively distinct from the primarily apoptosis-inducing profiles reported for C2-ceramide and other short-chain analogs in certain contexts . While C2-ceramide serves as a reference apoptosis inducer with an IC50 of 31.6 μM in CCRF-CEM human leukemia cells [1], C3 ceramide's differentiation-inducing capacity positions it as a tool for studying non-cytotoxic, differentiation-based therapeutic strategies in acute myeloid leukemia and other malignancies . This functional divergence reinforces that short-chain ceramide analogs are not equivalent and that C3 ceramide offers a distinct biological readout.

Acute Myeloid Leukemia Differentiation Therapy HL-60 Cell Model

C3 Ceramide: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating N-Acyl Chain Length-Dependent Signaling Divergence in Cellular Activation Assays

C3 ceramide serves as a critical intermediate chain-length probe in experiments designed to map how N-acyl chain length modulates ceramide signaling outcomes. As demonstrated in platelet activation studies where C2-ceramide inhibits aggregation while C6- and C8-ceramide enhance it [1], C3 ceramide fills the gap between C2 and C6 to enable dose-response and structure-activity relationship (SAR) studies that require a C3 N-acyl chain reference point.

PP2A-Dependent Signaling Pathway Analysis Requiring Intact Sphingoid Base Structure

For studies examining ceramide-activated protein phosphatase 2A (PP2A) signaling, C3 ceramide provides an analog that retains the native 4,5-trans double bond and sphingoid base hydroxylation pattern essential for activation. This is critical given that dihydro-ceramide analogs (lacking only the trans double bond) function as potent inhibitors rather than activators, with dihydro-C2-ceramide inhibiting PP2A activity by >90% at 10 μM [2], and d-erythro-dihydro C6 ceramide inhibiting PP2Ac with an IC50 of 8.5 μM [3]. C3 ceramide therefore enables activation-focused studies without the confounding inhibitory activity of dihydro derivatives.

Differentiation-Inducing Cancer Therapy Research in Leukemia Models

C3 ceramide is specifically indicated for studies of differentiation-inducing anticancer strategies in HL-60 human leukemia cells and related acute myeloid leukemia models. Unlike C2-ceramide, which is characterized as an apoptosis inducer (IC50 = 31.6 μM in CCRF-CEM leukemia cells) [4], C3 ceramide's reported ability to induce HL-60 differentiation provides a distinct pharmacological tool for investigating non-cytotoxic, differentiation-based therapeutic approaches .

Lipid Nanoparticle and Liposome Formulation Development

C3 ceramide, featuring two hydrophobic tails (one saturated, one unsaturated), may be utilized in the development and optimization of lipid nanoparticles or liposomal delivery systems . The intermediate C3 N-acyl chain length offers distinct biophysical membrane integration properties compared to shorter (C2) or longer (C6, C8) analogs, enabling formulators to systematically evaluate the impact of ceramide acyl chain length on nanoparticle stability, drug encapsulation efficiency, and cellular uptake profiles.

Quote Request

Request a Quote for C3 Ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.